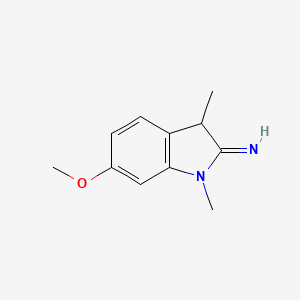

6-Methoxy-1,3-dimethylindolin-2-imine

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-methoxy-1,3-dimethyl-3H-indol-2-imine |

InChI |

InChI=1S/C11H14N2O/c1-7-9-5-4-8(14-3)6-10(9)13(2)11(7)12/h4-7,12H,1-3H3 |

InChI Key |

FDMZUVHKEKQUCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=C(C=C2)OC)N(C1=N)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclization and Imine Formation

A notable method for preparing 2,2-disubstituted indolines involves the palladium-catalyzed cyclization of 2-phenylethylamines using PhI(OAc)2 as the oxidant. The process can be conducted in solvents like toluene or dichloroethane (DCE), with molecular sieves to facilitate imine formation in situ.

- Procedure Highlights :

- Initial imine formation from the amine and aldehyde.

- Addition of Pd(OAc)2 catalyst and iodinane reagent.

- Reaction yields indoline imine with moderate efficiency (25–55% yield).

- Palladium catalyst accelerates imine formation, reducing reaction time to 1 hour.

- Using toluene as solvent improves overall yield to approximately 54–55%.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCE + molecular sieves | 25 |

| Solvent | Toluene | 54 |

| Pd(OAc)2 catalyst presence | Yes (added during imine formation) | 55 |

| Equivalents of aldehyde | 1–2 equivalents | 51–55 |

This method is adaptable to substrates bearing methoxy groups and methyl substitutions, making it suitable for synthesizing 6-methoxy-1,3-dimethylindolin-2-imine.

Condensation Reaction Approach

The primary synthetic route for this compound involves condensation between a 6-methoxy-1,3-dimethylindoline derivative and an appropriate aldehyde or imine precursor.

- This approach relies on the formation of the imine (C=N) bond by reaction of the amine group on the indoline with an aldehyde.

- The methoxy group enhances solubility and reactivity during the condensation.

- This method is straightforward and widely used for preparing imines with diverse substituents.

| Step | Description |

|---|---|

| Starting material | 6-Methoxy-1,3-dimethylindoline |

| Reagent | Aldehyde (e.g., 2-pyridinecarboxaldehyde) |

| Reaction conditions | Solvent (toluene or DCE), molecular sieves |

| Catalyst | Optional Pd(OAc)2 to accelerate imine formation |

| Outcome | Formation of this compound |

This method is supported by various synthetic protocols emphasizing the condensation of indoline amines with aldehydes under mild conditions.

Alternative Synthetic Routes and Catalysts

- Copper-catalyzed reactions in aqueous media have been used for related indoline derivatives, employing environmentally friendly conditions and microwave irradiation to accelerate synthesis, though these are more common for 3-alkylidene-2-indolone derivatives rather than imines.

- Carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) have been used to activate indole derivatives for subsequent functionalization, which could be adapted for indoline imine synthesis.

- Industrial processes for methoxy-substituted pyridine derivatives employ methoxylation using sodium methoxide, which informs the introduction of methoxy groups in heterocycles but is less directly applicable to indoline imines.

- The palladium-catalyzed method offers a modular approach with moderate yields and the advantage of in situ imine formation, reducing purification steps.

- Solvent choice significantly affects yield; toluene generally outperforms DCE.

- The addition of Pd(OAc)2 during imine formation notably shortens reaction time without compromising yield.

- Condensation reactions remain the most direct and versatile method for preparing this compound, especially when starting from pre-functionalized indoline derivatives.

- Alternative catalytic systems and green chemistry approaches are being explored but are currently more common for related indolone compounds rather than this specific imine.

The preparation of this compound primarily relies on palladium-catalyzed cyclization of phenylethylamine precursors followed by imine formation or direct condensation of indoline amines with aldehydes. Optimization of reaction conditions such as solvent, catalyst loading, and reaction time is crucial for maximizing yield and efficiency. Emerging methods involving copper catalysis and microwave-assisted synthesis offer promising alternatives for related compounds but require further adaptation for this specific imine.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-dimethylindolin-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

Oxidation: Oxindole derivatives with potential biological activity.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-Methoxy-1,3-dimethylindolin-2-imine exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell growth, particularly in human liver carcinoma (Hep-G2) and breast cancer (MCF-7) cell lines. The compound's structure allows it to interact effectively with cellular targets, leading to cytotoxic effects. For instance, studies have shown that derivatives of this compound can have IC50 values lower than standard chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity of this compound Derivatives

Organic Synthesis

Photoredox Catalysis

The compound has been utilized in metal-free photoredox-catalyzed reactions, which are valuable for synthesizing complex organic molecules. For example, it has been involved in cyclization reactions that yield oxindole derivatives—important intermediates in drug discovery . The efficiency of these reactions highlights the compound's role as a versatile building block in organic synthesis.

Table 2: Reaction Outcomes Using this compound

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cyclization of N-aryl acrylamide | 73 | Metal-free photoredox conditions | |

| Synthesis of oxindole derivatives | 65-83 | Varies with substrate |

Coordination Chemistry

Schiff Base Complexes

this compound can act as a ligand in coordination complexes with transition metals. These complexes have shown enhanced biological activities compared to their free ligand forms. For instance, studies have demonstrated that metal complexes formed with this ligand exhibit significant antibacterial and antifungal properties . The imine functional group plays a crucial role in these interactions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various derivatives of this compound on Hep-G2 and MCF-7 cell lines using the MTT assay. The results indicated that specific substitutions on the indole structure significantly enhanced anticancer activity compared to the parent compound.

Case Study 2: Photoredox Reactions

In another study focusing on organic synthesis, researchers employed this compound in a series of photoredox-catalyzed reactions to synthesize oxindole derivatives. The findings demonstrated high yields and selectivity for desired products, showcasing the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred data based on structural analogs.

Key Observations

Core Heterocycle Differences :

- The indole core in the target compound provides a planar aromatic system with two nitrogen atoms, distinguishing it from the sulfur-containing benzothiazole and oxygenated benzoxazolone . These differences influence electronic properties and reactivity.

- The pyridine derivative in features a six-membered aromatic ring with a tertiary amine side chain, enabling distinct binding interactions in biological systems .

Substituent Effects :

- The 1,3-dimethyl groups on the indole core enhance lipophilicity compared to the unsubstituted benzothiazole and benzoxazolone analogs. This could improve membrane permeability in drug-design contexts.

- The methoxy group at the 6-position is conserved across all compounds, suggesting a shared role in modulating electronic effects or steric hindrance.

Functional Group Reactivity: The imine group (C=N) in the target compound may act as a ligand in metal coordination complexes, unlike the amine (NH₂) in benzothiazole or the ketone in benzoxazolone.

Table 2: Physicochemical and Application Comparison

*Data inferred from structural analogs.

Research Findings and Implications

Biological Activity: Benzothiazoles (e.g., ) are known for antimicrobial and antitumor properties due to their planar aromatic systems and hydrogen-bonding capabilities . The target compound’s imine group could similarly interact with biological targets.

Synthetic Utility :

- The dimethyl groups on the indole core may stabilize intermediates in multi-step syntheses, contrasting with the benzothiazole’s simpler structure, which is easier to functionalize .

Limitations and Gaps :

- Direct experimental data on the target compound (e.g., melting point, bioactivity) are absent in the provided evidence. Further studies are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.